2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
CAS No.: 2548988-56-1
Cat. No.: VC11827652
Molecular Formula: C18H18F4N2O4S
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548988-56-1 |
|---|---|
| Molecular Formula | C18H18F4N2O4S |
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | 2-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]methoxy]-6-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C18H18F4N2O4S/c1-27-14-6-5-13(19)9-15(14)29(25,26)24-8-7-12(10-24)11-28-17-4-2-3-16(23-17)18(20,21)22/h2-6,9,12H,7-8,10-11H2,1H3 |
| Standard InChI Key | OYRIQNUYHAYKKB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F |
| Canonical SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F |
Introduction
2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in medicinal chemistry. This compound features a pyridine core substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. Additionally, it includes a pyrrolidine ring linked through a methoxy group to a sulfonyl moiety, contributing to its distinctive properties.
Biological Activity and Potential Applications
-
Enzyme Inhibition and Receptor Modulation: Research indicates that this compound exhibits significant biological activity, with potential as an enzyme inhibitor and receptor modulator. These properties suggest its utility in treating diseases such as cancer or neurodegenerative disorders.
-
Interaction Studies: Preliminary studies suggest effective binding to certain enzymes or receptors, leading to modulation of their activity. Ongoing research aims to elucidate the specific molecular pathways involved and the implications for therapeutic use.
Synthesis and Research Challenges
-
Synthesis: The synthesis of this compound typically involves several steps, although detailed synthesis protocols are not widely available in the literature.
-
Research Challenges: Understanding how this compound interacts with biological targets is crucial for its development. Further investigation is required to fully elucidate its mechanism of action and specific interactions within biological systems.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume